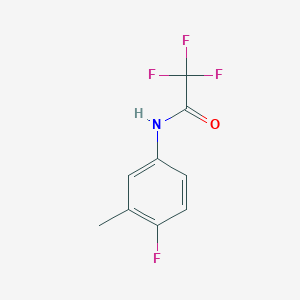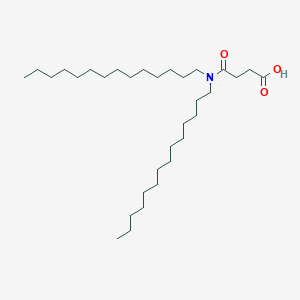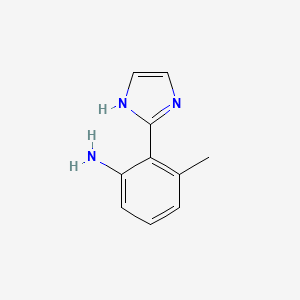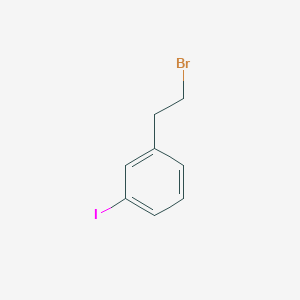
Z-Leu-val-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Leu-val-OH, also known as (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoyl]amino]-4-methylpentanoic acid, is a dipeptide derivative. It is composed of leucine and valine, two essential amino acids, linked by a peptide bond. This compound is often used in peptide synthesis and research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-val-OH typically involves the coupling of N-CBZ-valine methyl ester with leucine. One common method includes dissolving the peptide in a mixture of tetrahydrofuran and water, followed by the addition of lithium hydroxide monohydrate at 0°C. The mixture is then stirred at room temperature overnight. The organic layer is extracted with dichloromethane, dried over anhydrous sodium sulfate, and concentrated to yield the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, forming corresponding oxidized products.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Substituted derivatives where the benzyloxy group is replaced by other functional groups.
Scientific Research Applications
Z-Leu-val-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide bond formation and stability.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for bioactive peptides with antimicrobial or anticancer properties.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques such as mass spectrometry.
Mechanism of Action
The mechanism of action of Z-Leu-val-OH involves its interaction with specific molecular targets, primarily through its peptide bond. It can act as a substrate for proteolytic enzymes, leading to the formation of smaller peptide fragments. These fragments can then interact with various signaling pathways, such as the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) pathway, influencing cellular processes like protein synthesis and metabolism .
Comparison with Similar Compounds
Z-Leu-leu-OH: Another dipeptide derivative with similar properties but different amino acid composition.
Z-Val-leu-OH: Similar structure but with valine and leucine in reversed positions.
Z-Leu-ile-OH: Contains isoleucine instead of valine.
Uniqueness: Z-Leu-val-OH is unique due to its specific combination of leucine and valine, which imparts distinct physicochemical properties and biological activities. Its stability and reactivity make it a valuable compound in peptide synthesis and research.
By understanding the detailed aspects of this compound, researchers can better utilize this compound in various scientific and industrial applications.
Properties
CAS No. |
7801-70-9 |
|---|---|
Molecular Formula |
C19H28N2O5 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid |
InChI |
InChI=1S/C19H28N2O5/c1-12(2)10-15(17(22)21-16(13(3)4)18(23)24)20-19(25)26-11-14-8-6-5-7-9-14/h5-9,12-13,15-16H,10-11H2,1-4H3,(H,20,25)(H,21,22)(H,23,24) |
InChI Key |
MUJSLBXYEJRINU-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Chloropropyl)sulfanyl]benzene-1,2-diamine](/img/structure/B8589152.png)


![Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B8589196.png)
![N-{2-[(2-Bromophenoxy)methoxy]phenyl}formamide](/img/structure/B8589203.png)

![tert-butyl N-[1-(methoxymethyl)cyclopropyl]sulfonylcarbamate](/img/structure/B8589211.png)



![5,7-Dichlorothiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B8589225.png)

![(2S)-N-[3-(Trifluoromethyl)-4-cyanophenyl]-2-methyloxirane-2alpha-carboxamide](/img/structure/B8589257.png)
![N-[2-Fluoro-3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8589264.png)
